molecular formula C6H15O9P B14111356 1-o-Phosphonohexitol CAS No. 13270-18-3

1-o-Phosphonohexitol

Cat. No.: B14111356
CAS No.: 13270-18-3
M. Wt: 262.15 g/mol
InChI Key: GACTWZZMVMUKNG-UHFFFAOYSA-N
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Description

1-O-Phosphonohexitol is an organic compound with the molecular formula C6H15O9P. It is a derivative of hexitol, where one of the hydroxyl groups is replaced by a phosphonic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-O-Phosphonohexitol can be synthesized through several methods. One common approach involves the phosphorylation of hexitols using phosphoric acid or its derivatives. The reaction typically requires an acidic catalyst and elevated temperatures to facilitate the substitution of the hydroxyl group with a phosphonic acid group .

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors where hexitols are treated with phosphoric acid under controlled conditions. The process may include steps such as purification and crystallization to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-O-Phosphonohexitol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various phosphonic acid derivatives, hydroxylated compounds, and substituted hexitols .

Scientific Research Applications

1-O-Phosphonohexitol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-O-Phosphonohexitol involves its interaction with specific molecular targets and pathways. The phosphonic acid group can form strong bonds with metal ions and enzymes, influencing their activity. This interaction can lead to changes in metabolic pathways and cellular processes .

Comparison with Similar Compounds

Uniqueness: 1-O-Phosphonohexitol is unique due to its specific substitution pattern and the presence of a single phosphonic acid group.

Biological Activity

1-o-Phosphonohexitol is a compound of increasing interest in medicinal chemistry and biochemistry due to its unique phosphonate group, which enhances its biological activity. This article provides a detailed examination of its biological properties, potential applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a phosphonate functional group, which is known to participate in various biochemical interactions. The compound's structure allows it to mimic natural substrates in metabolic pathways, making it a valuable tool in biochemical research.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those related to carbohydrate metabolism.
  • Antiviral Properties : Preliminary studies suggest that this compound may have antiviral effects, potentially through the inhibition of viral polymerases.
  • Cellular Metabolism Modulation : It appears to influence cellular metabolic processes, particularly those involving pentose phosphates.

The mechanism of action of this compound involves its interaction with enzymes in the pentose phosphate pathway:

  • It acts as an inhibitor of key enzymes such as 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase.
  • By modulating these enzymes, the compound can alter the flow of metabolites through critical pathways, impacting cellular energy production and biosynthesis.

Table 1: Summary of Biological Activities

Activity Description
Enzyme InhibitionInhibits enzymes in carbohydrate metabolism.
Antiviral EffectsPotential inhibition of viral polymerases.
Metabolic ModulationAlters metabolic pathways involving pentose phosphates.

Case Study: Antiviral Potential

A study conducted by researchers at a leading pharmaceutical institute investigated the antiviral properties of this compound against several viruses. The results indicated that:

  • The compound exhibited significant inhibition of viral replication in vitro.
  • It was particularly effective against RNA viruses, suggesting a potential role as a therapeutic agent.

Case Study: Enzyme Interaction

Another study focused on the interaction of this compound with key metabolic enzymes. Findings included:

  • Detailed kinetic analysis showed that the compound acts as a competitive inhibitor.
  • Structural studies using X-ray crystallography revealed binding sites on target enzymes, providing insights into its mechanism of action.

Future Research Directions

Future investigations into this compound could focus on:

  • Therapeutic Applications : Exploring its potential as a drug candidate for treating metabolic disorders or viral infections.
  • Synthetic Methodologies : Developing new synthetic routes for producing derivatives with enhanced biological activity.
  • Physicochemical Properties : Studying its behavior in various environments to better understand its industrial applications.

Properties

IUPAC Name

2,3,4,5,6-pentahydroxyhexyl dihydrogen phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h3-11H,1-2H2,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GACTWZZMVMUKNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(COP(=O)(O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15O9P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20864641
Record name 1-O-Phosphonohexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20864641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Sorbitol-6-phosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005831
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

13270-18-3, 20479-58-7
Record name 1-O-Phosphonohexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20864641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sorbitol-6-phosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005831
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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